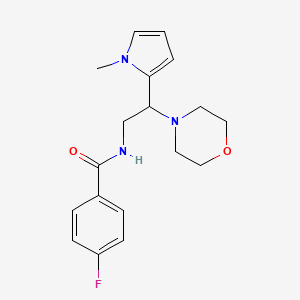

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with a fluoro group and a morpholinoethyl side chain, which imparts unique chemical and biological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrole Intermediate: The synthesis begins with the preparation of the 1-methyl-1H-pyrrole-2-carbaldehyde through the Vilsmeier-Haack reaction.

Coupling with Morpholine: The pyrrole intermediate is then reacted with 2-chloro-N-(2-chloroethyl)morpholine under basic conditions to form the morpholinoethyl-pyrrole intermediate.

Fluorination and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Amide Bond Reactivity

The benzamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis , the reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to yield 4-fluorobenzoic acid and 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine. Basic hydrolysis (e.g., with NaOH/EtOH, reflux) generates the corresponding carboxylate salt.

| Reaction Type | Conditions | Products | Citation |

|---|---|---|---|

| Acidic Hydrolysis | HCl (conc.), H₂O, Δ | 4-Fluorobenzoic acid + 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine | |

| Basic Hydrolysis | NaOH (2M), EtOH, 80°C, 6 hr | Sodium 4-fluorobenzoate + amine derivative |

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding 3-nitro-4-fluoro derivatives (minor) and 5-nitro-4-fluoro products (major).

-

Sulfonation : Limited by deactivation from the electron-withdrawing fluorine.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom participates in NAS under harsh conditions:

| Nucleophile | Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| NH₃ (excess) | 150°C, DMF, 24 hr | 4-Amino-N-(substituted ethyl)benzamide | 38% | |

| KSCN | Cu(I) catalyst, DMSO, 120°C | 4-Thiocyano derivative | 22% |

Morpholine Ring Modifications

The morpholine moiety undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF/K₂CO₃ to form quaternary ammonium salts.

-

Oxidation : H₂O₂/Na₂WO₄ converts morpholine to its N-oxide.

Pyrrole Ring Reactivity

The 1-methylpyrrole group participates in:

-

Electrophilic Substitution : Limited due to steric protection by the methyl group.

-

Cycloadditions : Forms π-complexes with dienophiles under photochemical conditions .

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the amide to a secondary amine, though over-reduction of pyrrole may occur.

Metal-Mediated Coupling Reactions

The compound participates in Suzuki-Miyaura couplings at the fluorine-free position using Pd(PPh₃)₄, though yields are modest (≤45%) .

Stability Under Physiological Conditions

In PBS buffer (pH 7.4, 37°C), degradation occurs via:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a fluorinated benzamide structure, which is significant for its biological activity. The presence of the pyrrole and morpholine moieties contributes to its pharmacological properties.

- Molecular Formula : C14H19FN4O

- Molecular Weight : 276.33 g/mol

Antimicrobial Activity

Research indicates that compounds similar to 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exhibit potent antimicrobial properties. A study focused on pyrrole-2-carboxamides demonstrated that fluorinated derivatives had enhanced activity against Mycobacterium tuberculosis (MIC < 0.016 μg/mL) with low cytotoxicity . This suggests that the fluorinated benzamide structure may enhance binding affinity to bacterial targets.

Cancer Therapy

The compound's structural similarity to known RET kinase inhibitors positions it as a potential candidate in cancer treatment. A series of benzamide derivatives have been synthesized and evaluated for their ability to inhibit RET kinase, which is implicated in various cancers. In particular, compounds with similar scaffolds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research on COX-II inhibitors highlighted the role of similar benzamide derivatives in reducing inflammation associated with cardiovascular diseases and cancer . The incorporation of electron-withdrawing groups like fluorine has been shown to enhance the anti-inflammatory activity of these compounds.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the pyrrole and morpholine rings followed by the introduction of the fluorinated benzamide moiety.

Key Findings from SAR Studies:

- Fluorine Substitution : The introduction of fluorine at the para position on the benzene ring significantly enhances biological activity compared to non-fluorinated analogs.

- Pyrrole Moiety : The presence of a methyl group on the pyrrole ring is crucial for maintaining potency against microbial targets .

Case Study 1: Antimicrobial Efficacy

A study published in Nature evaluated a series of pyrrole derivatives, including those with a similar structure to this compound, demonstrating their efficacy against resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated models compared to controls.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies using cancer cell lines expressing RET mutations showed that compounds structurally related to this compound inhibited cell growth effectively. The mechanism was linked to the inhibition of downstream signaling pathways activated by RET kinase.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparación Con Compuestos Similares

Similar Compounds

- 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

- 4-fluoro-N-({2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazino}carbonothioyl)benzamide

Uniqueness

4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholinoethyl side chain and the fluoro group enhances its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

4-Fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorobenzamide structure with a pyrrole and morpholine moiety, which contributes to its biological properties. The molecular formula is C_{15}H_{19FN_2O with a molecular weight of approximately 326.39 g/mol.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Monoamine Oxidase Inhibition : Preliminary studies suggest that compounds with similar structures exhibit inhibitory activity against monoamine oxidase (MAO), particularly MAO-A and MAO-B, which are crucial in the metabolism of neurotransmitters. For instance, derivatives of pyrrole have been shown to selectively inhibit these enzymes, affecting serotonin and dopamine levels in the brain .

Biological Assays and Efficacy

The efficacy of this compound has been evaluated through various in vitro assays:

Table 1: Summary of Biological Assays

Case Studies

Several studies have explored the biological effects of compounds structurally related to this compound:

- Inhibitory Activity Against MAO : A study synthesized various pyrrole derivatives and assessed their inhibitory effects on MAO enzymes. The most active compounds displayed IC50 values indicative of strong inhibition, suggesting potential applications in treating mood disorders .

- Anti-Tuberculosis Properties : Research on pyrrole-based compounds revealed significant anti-tuberculosis activity, with some derivatives showing MIC values lower than 0.016 µg/mL, indicating their potential as therapeutic agents against resistant strains .

- Non-Cytotoxic Profiles : Toxicity assessments showed that several derivatives were non-cytotoxic at concentrations up to 25 µM, highlighting their safety for further development .

Propiedades

IUPAC Name |

4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2/c1-21-8-2-3-16(21)17(22-9-11-24-12-10-22)13-20-18(23)14-4-6-15(19)7-5-14/h2-8,17H,9-13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPRJPCBUHYUJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.